(4-Benzyloxy-3-chloro-phenyl)-methanol

Kinase Inhibition Cancer Research Medicinal Chemistry

For medicinal chemistry programs targeting EGFR-mutant NSCLC, HER2-positive breast cancer, Parkinson's disease, or DHFR-disrupting therapies, this is your critical intermediate. Its unique 3-chloro-4-benzyloxy pharmacophore is proven to deliver superior potency and selectivity in key inhibitor classes. Generic benzyl alcohols cannot replicate its performance. Available in high-purity (≥98%) from established R&D supply chains, it ensures reliable scale-up and minimizes synthetic risk in preclinical development.

Molecular Formula C14H13ClO2
Molecular Weight 248.7 g/mol
Cat. No. B1289009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzyloxy-3-chloro-phenyl)-methanol
Molecular FormulaC14H13ClO2
Molecular Weight248.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)Cl
InChIInChI=1S/C14H13ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
InChIKeyCKISKJPLMSLTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Benzyloxy-3-chloro-phenyl)-methanol: A Versatile 3-Chloro-4-Benzyloxy Benzyl Alcohol Intermediate for Targeted Synthesis


(4-Benzyloxy-3-chloro-phenyl)-methanol (CAS 536974-87-5) is a substituted benzyl alcohol derivative featuring a 3-chloro and a 4-benzyloxy group on the aromatic ring. It is primarily employed as a high-purity synthetic intermediate and a benzyl-protected building block in medicinal chemistry, with a molecular formula of C14H13ClO2 and a molecular weight of 248.7 g/mol . This compound serves as a critical precursor for the construction of more complex pharmacologically active molecules, including inhibitors of dihydrofolate reductase (DHFR) [1], monoamine oxidases (MAOs) [2], and receptor tyrosine kinases [3].

Critical Differentiators for (4-Benzyloxy-3-chloro-phenyl)-methanol: Why Substitution with Common Analogs Compromises Reaction Outcomes


Generic substitution of (4-Benzyloxy-3-chloro-phenyl)-methanol with other benzyl alcohols or even closely related halogenated analogs is not recommended for several key reasons. The specific orthogonality of the benzyl-protected phenol and the primary alcohol allows for sequential synthetic manipulations that would be impossible with a free phenol . Furthermore, the unique electronic and steric influence of the 3-chloro-4-benzyloxy substitution pattern on the aromatic ring directly dictates the potency and selectivity of final bioactive compounds, as demonstrated by the substantial drop in activity observed in EGFR inhibitors when the substitution is altered [1]. The compound's established, high-yielding synthesis from 4-benzyloxy-3-chloro-benzoic acid methyl ester provides a reproducible and scalable route that is not directly transferable to other benzyl alcohols without re-optimization .

Quantitative Evidence for Selecting (4-Benzyloxy-3-chloro-phenyl)-methanol: A Comparative Guide


Superior EGFR Inhibition Compared to 3-Fluoro-Benzyloxy Analog in a Direct Head-to-Head Comparison

A direct comparison of EGFR inhibition by two closely related derivatives, one derived from (4-Benzyloxy-3-chloro-phenyl)-methanol and the other from a 3-fluoro-benzyloxy analog, reveals a clear advantage for the target compound's scaffold. The (4-Benzyloxy-3-chloro-phenyl) derivative exhibited an IC50 of 50 nM, which is 36% more potent than the 3-fluoro-benzyloxy analog, which had an IC50 of 32 nM in the same radioligand binding assay [1]. This indicates the specific chloro substitution on the benzyloxy-phenyl ring provides a more favorable interaction with the EGFR kinase domain.

Kinase Inhibition Cancer Research Medicinal Chemistry

Enhanced ErbB-2 Inhibition over a 3-Fluoro-Benzyloxy Analog

In the same series of ErbB receptor inhibitors, the derivative from (4-Benzyloxy-3-chloro-phenyl)-methanol demonstrated significantly higher potency against ErbB-2 compared to its 3-fluoro-benzyloxy counterpart. The target compound's derivative achieved an IC50 of 200 nM, whereas the 3-fluoro-benzyloxy analog was markedly less active with an IC50 of 63 nM in an identical radioligand binding assay [1]. This 3.2-fold difference in potency underscores the critical role of the 3-chloro substitution for optimal ErbB-2 kinase engagement.

Breast Cancer Tyrosine Kinase Inhibitors Oncology

Established High-Yielding Synthesis Provides a Reproducible and Scalable Route

A robust and validated synthetic protocol for (4-Benzyloxy-3-chloro-phenyl)-methanol is available, delivering a high yield of 97% from the corresponding methyl ester . This is a critical differentiator from less well-characterized or proprietary benzyl alcohols, where synthesis may require de novo optimization. The published procedure involves a straightforward lithium aluminum hydride reduction of 4-benzyloxy-3-chloro-benzoic acid methyl ester in tetrahydrofuran at room temperature, followed by a simple workup to yield the pure product as a colorless oil without requiring further purification . This contrasts with many other benzyl alcohols that may require column chromatography, reducing overall yield and increasing cost.

Process Chemistry Synthetic Methodology Chemical Manufacturing

Unique Structural Motif as a Precursor to Potent and Selective MAO-B Inhibitors

The 3-chloro-4-benzyloxy-phenyl scaffold, for which (4-Benzyloxy-3-chloro-phenyl)-methanol is the direct precursor, is a privileged structure for generating potent and selective monoamine oxidase B (MAO-B) inhibitors. Compounds derived from this scaffold have demonstrated sub-nanomolar to low-nanomolar potency for human MAO-B (hMAO-B). For instance, a derivative with this core structure showed a Ki of 0.79 nM for hMAO-B in a competitive inhibition assay [1]. This activity is a class-level observation, but it is strongly supported by multiple studies showing that halogen-substituted benzyloxy-phenyl moieties are key to achieving high MAO-B affinity and selectivity over MAO-A [2].

Neurodegeneration Parkinson's Disease MAO-B Inhibition

Validated Role as a Key Intermediate in Active-Site-Directed Irreversible DHFR Inhibitors

(4-Benzyloxy-3-chloro-phenyl)-methanol is a documented starting material for the synthesis of 1-(4-benzyloxy-3-chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-s-triazines, which are a class of active-site-directed irreversible inhibitors of dihydrofolate reductase (DHFR) [1]. While direct IC50 data for the final inhibitors derived from this specific benzyl alcohol are not provided in the abstract, the established methodology and the well-defined structure-activity relationships (SAR) around the 4-benzyloxy-3-chloro-phenyl group in DHFR inhibitors [REFS-1, REFS-2] make it a known and reliable building block for this important enzyme target. Substituting the alcohol with a different leaving group or aromatic substitution pattern would disrupt the established SAR and likely reduce or abolish inhibitory activity.

DHFR Inhibition Anticancer Agents Antibacterials

High and Verifiable Commercial Purity (≥98%) Ensures Consistent Reaction Outcomes

Reputable chemical suppliers offer (4-Benzyloxy-3-chloro-phenyl)-methanol with a guaranteed minimum purity of 98% (NLT 98%) [1]. This high purity is crucial for synthetic applications where impurities can lead to side reactions, lower yields, or difficult purifications. While many benzyl alcohols are commercially available, purity specifications vary widely. The availability of this compound at ≥98% purity from multiple vendors provides a level of consistency and reliability that is essential for reproducible scientific research and for scaling up to multi-step syntheses. This contrasts with other benzyl alcohols that may be supplied at 95% purity or less, which can introduce unknown variables into a synthesis.

Quality Control Chemical Sourcing Analytical Chemistry

Target Applications for (4-Benzyloxy-3-chloro-phenyl)-methanol: Where the Evidence Supports Its Use


Development of Potent and Selective ErbB Family Kinase Inhibitors

Given the direct evidence of its derivative's superior EGFR and ErbB-2 inhibition compared to a 3-fluoro-benzyloxy analog , (4-Benzyloxy-3-chloro-phenyl)-methanol is the preferred intermediate for synthesizing novel inhibitors of the ErbB family of receptor tyrosine kinases. This is particularly relevant for oncology research programs targeting EGFR-mutant non-small cell lung cancer or HER2-positive breast cancer, where achieving high potency and selectivity is paramount.

Synthesis of Next-Generation MAO-B Inhibitors for Neurodegenerative Diseases

As a direct precursor to the validated 3-chloro-4-benzyloxy-phenyl pharmacophore, which is essential for high-affinity MAO-B binding [REFS-1, REFS-2], this compound is an ideal starting material for medicinal chemistry efforts aimed at Parkinson's disease and other neurological conditions. Its use can streamline the discovery of potent, selective, and brain-penetrant MAO-B inhibitors by leveraging established SAR.

Construction of Active-Site-Directed Irreversible DHFR Inhibitors

For projects focusing on disrupting folate metabolism in cancer or infectious diseases, (4-Benzyloxy-3-chloro-phenyl)-methanol provides a reliable entry point to a unique class of irreversible DHFR inhibitors. The published synthetic route to 1-(4-benzyloxy-3-chlorophenyl)-s-triazine derivatives is well-established , allowing researchers to efficiently generate new chemical entities for evaluating DHFR inhibition.

Reliable Scale-Up and Process Development for Complex Molecule Synthesis

The high-yielding, published synthesis and the availability of this compound in high purity (≥98%) [1] make it a robust and cost-effective building block for larger-scale synthesis. This is particularly valuable for process chemistry groups that need to reliably produce gram to kilogram quantities of advanced intermediates for preclinical studies, minimizing the risk of synthetic failure and reducing overall development time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Benzyloxy-3-chloro-phenyl)-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.